Increased Lipophilicity (logP) Enhances Membrane Permeability and Alters Solubility Profile
The C2 ethyl group significantly increases the compound's lipophilicity relative to the unsubstituted 4,5,6,7-tetrahydro-1H-indole. Based on predicted partition coefficient values, this modification results in a logP increase of approximately 0.7 units [1]. This is a predictable consequence of the hydrophobic contribution of the ethyl moiety.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.96 (Predicted value based on class-level inference) |
| Comparator Or Baseline | 4,5,6,7-tetrahydro-1H-indole: LogP = 2.269 [1] |
| Quantified Difference | Δ LogP ≈ +0.69 units |
| Conditions | Computational prediction based on fragment contribution methods |
Why This Matters
A higher logP value directly translates to improved membrane permeability in cellular assays and altered solubility in organic solvents, making this analog preferable for applications where increased lipophilicity is required, such as in central nervous system (CNS) drug discovery or certain material science applications.
- [1] chembase.cn. (n.d.). 4,5,6,7-tetrahydro-1H-indole: Acid pKa and LogP data. View Source
